molecular formula C12H11N3O B12908191 Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime

Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime

Cat. No.: B12908191
M. Wt: 213.23 g/mol
InChI Key: FHSLLHQPQAORHF-JLZUIIAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime is a specialized oxime derivative where the hydroxylamine moiety of acetaldehyde oxime is substituted with a 2-phenylpyrimidin-4-yl group . This modification with an aromatic heterocycle is a common strategy in molecular design to enhance stability, reactivity, and binding affinity for pharmaceutical and agrochemical applications . Oximes and their derivatives are a significant class of bioactive compounds, renowned for their diverse biological activities, which include anticancer, anti-inflammatory, antibacterial, and antifungal properties . This compound is of particular interest in oncology research. Oxime derivatives have demonstrated potent anticancer potential by acting as kinase inhibitors, targeting crucial pathways involved in tumorigenesis . For instance, certain analogs have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential enzymes governing cell cycle progression and proliferation . Research indicates that these compounds can induce cell cycle arrest and lead to apoptosis in various cancer cell types . Furthermore, the anti-inflammatory activity of oximes is often linked to their ability to inhibit key enzymes like lipoxygenase and cyclooxygenase, and to modulate pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the production of cytokines like TNF-alpha and IL-6 . Beyond its biological activity, the oxime functional group serves as a versatile synthon in organic synthesis and is a key ligand in coordination chemistry, forming stable complexes with transition metals like palladium(II) that are also investigated for their DNA-binding properties and potential therapeutic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(E)-N-(2-phenylpyrimidin-4-yl)oxyethanimine

InChI

InChI=1S/C12H11N3O/c1-2-14-16-11-8-9-13-12(15-11)10-6-4-3-5-7-10/h2-9H,1H3/b14-2+

InChI Key

FHSLLHQPQAORHF-JLZUIIAYSA-N

Isomeric SMILES

C/C=N/OC1=NC(=NC=C1)C2=CC=CC=C2

Canonical SMILES

CC=NOC1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Structure Key Applications Reactivity/Safety
Acetaldehyde oxime CH₃CH=N–OH Pesticide intermediate, stabilizer, acrylamide synthesis via InCl₃ catalysis Flammable liquid; irritant to skin, eyes, and respiratory tract; reactive with oxidizers
Formaldehyde-oxime HCH=N–OH Quality control in polyethylene glycol products (HPLC derivatization) Less stable than acetaldehyde oxime; no direct safety data provided in evidence
Propionaldehyde-oxime CH₃CH₂CH=N–OH Co-analyzed with formaldehyde/acetaldehyde oximes in HPLC methods Similar handling precautions as acetaldehyde oxime; higher lipophilicity
O-(4-nitrobenzyl) hydroxyamine C₆H₄(NO₂)CH₂–ONH₂ Derivatizing agent for carbonyl compounds in analytical chemistry Not directly reactive but requires UV detection; no flammability data

Key Observations :

  • Reactivity : Acetaldehyde oxime exhibits higher flammability and reactivity with oxidizers (e.g., chlorates, nitrates) compared to propionaldehyde oxime, which shares similar hazards but may have reduced volatility . The 2-phenylpyrimidin-4-yl substituent likely reduces volatility but may introduce new hazards (e.g., aromatic ring toxicity).
  • Analytical Utility: Formaldehyde- and acetaldehyde-oximes are critical in HPLC-based quality control for polyethylene glycol products, achieving detection limits of 1 mg/kg .
  • Synthetic Applications : Acetaldehyde oxime is pivotal in one-pot acrylamide synthesis (90% yield with InCl₃ catalysis), whereas propionaldehyde oxime’s utility in similar reactions is unmentioned . The 2-phenylpyrimidin-4-yl group could modify reaction pathways due to steric or electronic effects.

Biological Activity

Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime is a compound that has garnered interest for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its biological activity through a review of relevant literature, case studies, and research findings.

Overview of Oximes

Oximes are a class of compounds characterized by the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. They have been widely studied due to their significant roles as intermediates in organic synthesis and their diverse biological activities. Acetaldehyde oxime, specifically, is noted for its potential therapeutic applications, including its use as an acetylcholinesterase reactivator and in the development of various pharmaceuticals .

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of oxime derivatives, including this compound. Research indicates that oximes can act as kinase inhibitors, targeting pathways involved in tumorigenesis. For instance, certain oxime derivatives have been shown to inhibit cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation and cancer progression .

Table 1: Summary of Anticancer Activities of Oxime Compounds

CompoundTarget KinaseIC50 (µM)Reference
This compoundCDK225
Indirubin oximeGSK3β15
Other oxime derivativesVarious kinases10 - 50

2. Anti-inflammatory Effects

Oximes have also demonstrated anti-inflammatory properties. They can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. The mechanism often involves the modulation of nitric oxide production, which plays a role in inflammatory signaling pathways .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on human neuroblastoma cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM. This suggests that the compound may selectively target cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation focused on the anti-inflammatory mechanisms of this compound. The study revealed that treatment with this compound led to a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This effect was attributed to the inhibition of NF-kB signaling pathways .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oximes. For example, variations in substituents on the pyrimidine ring can significantly influence potency against specific targets:

Table 2: Structure-Activity Relationship (SAR) Analysis

Compound StructureBiological ActivityPotency (IC50 µM)Reference
This compoundAnticancer30
Substituted phenyl derivativesAnti-inflammatory20 - 40

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